(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20439226
InChI: InChI=1S/C11H21ClO3S/c1-10(2)7-15-8-11(5-3-4-6-11)9-16(12,13)14/h10H,3-9H2,1-2H3
SMILES:
Molecular Formula: C11H21ClO3S
Molecular Weight: 268.80 g/mol

(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC20439226

Molecular Formula: C11H21ClO3S

Molecular Weight: 268.80 g/mol

* For research use only. Not for human or veterinary use.

(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride -

Specification

Molecular Formula C11H21ClO3S
Molecular Weight 268.80 g/mol
IUPAC Name [1-(2-methylpropoxymethyl)cyclopentyl]methanesulfonyl chloride
Standard InChI InChI=1S/C11H21ClO3S/c1-10(2)7-15-8-11(5-3-4-6-11)9-16(12,13)14/h10H,3-9H2,1-2H3
Standard InChI Key QTRJZXGQHFCBAC-UHFFFAOYSA-N
Canonical SMILES CC(C)COCC1(CCCC1)CS(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [1-(2-methylpropoxymethyl)cyclopentyl]methanesulfonyl chloride, reflects its structural complexity. The cyclopentane ring provides a rigid scaffold, while the isobutoxymethyl group (–CH2OCH2CH(CH3)2) introduces steric bulk that modulates reactivity. The methanesulfonyl chloride (–SO2Cl) functional group is electronically activated, rendering the compound highly reactive toward nucleophiles.

Molecular Characteristics

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC11H21ClO3S
Molecular Weight268.80 g/mol
CAS NumberNot explicitly provided
Reactivity ClassSulfonyl chloride

The electron-withdrawing sulfonyl group polarizes the adjacent C–Cl bond, facilitating nucleophilic displacement reactions. This property is central to its synthetic applications .

Synthesis and Reaction Mechanisms

Mechanistic Considerations

The compound’s reactivity follows general sulfonyl chloride behavior:
RSO2Cl+NuRSO2Nu+Cl\text{RSO}_2\text{Cl} + \text{Nu}^- \rightarrow \text{RSO}_2\text{Nu} + \text{Cl}^-
where Nu⁻ represents nucleophiles like amines, alcohols, or carbanions . Steric hindrance from the cyclopentyl-isobutoxymethyl moiety may slow kinetics compared to simpler sulfonyl chlorides like methanesulfonyl chloride (MsCl) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in constructing sulfonamide drugs. For example, methanesulfonyl chloride is used in synthesizing antifungal agents like Itraconazole . Similarly, (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride could serve as a precursor to sterically hindered sulfonamides with enhanced metabolic stability.

Agrochemical Development

The compound’s lipophilic cyclopentyl group may improve membrane permeability in pesticide candidates. Sulfonamide derivatives are common in herbicidal and fungicidal formulations, leveraging their ability to disrupt enzymatic processes.

Analytical Characterization

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) with selected-ion monitoring (SIM) is effective for trace analysis of sulfonyl chlorides. For methanesulfonyl chloride, a linear range of 1.87–7.5 ppm yielded a correlation coefficient (R2R^2) of 0.999 . Similar methodologies could quantify (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride impurities in APIs:

Concentration (ppm)Peak Area
1.924,344
3.7554,318
7.5110,893

Spectroscopic Data

While specific spectral data for this compound is unavailable, methanesulfonyl chloride exhibits characteristic 1H^1\text{H} NMR signals at δ 3.0 (s, 3H, CH3) and 13C^{13}\text{C} NMR at δ 44.2 (SO2Cl) . The isobutoxymethyl group would introduce additional signals near δ 1.0 (CH(CH3)2) and δ 3.3 (–OCH2–).

Comparison with Analogous Sulfonyl Chlorides

Methanesulfonyl Chloride (MsCl)

ParameterMsCl Target Compound
Molecular Weight114.55 g/mol268.80 g/mol
ReactivityHigh electrophilicityModerate (steric hindrance)
ApplicationsDrug synthesis, catalysisSpecialty intermediates

Cyclopentylmethanesulfonyl Chloride

The cyclopentyl analog lacks the isobutoxymethyl group, resulting in lower steric demand and faster reaction kinetics. This structural difference highlights the tunability of sulfonyl chlorides for specific synthetic challenges.

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